molecular formula C7H11N3 B600037 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 100501-58-4

1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B600037
CAS No.: 100501-58-4
M. Wt: 137.186
InChI Key: QXSMCHPCLANISC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound stems from the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of Ludwig Knorr in 1883. The systematic exploration of pyrazolopyridine derivatives gained momentum during the late 20th century as researchers recognized the therapeutic potential of these fused heterocyclic systems. Early synthetic approaches to pyrazolo[4,3-c]pyridine compounds were developed through condensation reactions and cyclization methodologies that established the foundation for accessing this particular structural class.

The specific compound this compound emerged from systematic structure-activity relationship studies focused on optimizing the pharmacological properties of pyrazolopyridine scaffolds. Research groups investigating antihypertensive agents in the 1980s and 1990s contributed significantly to the synthetic methodology development for tetrahydropyrazolo[4,3-c]pyridine derivatives. These early studies demonstrated that the tetrahydro saturation of the pyridine ring, combined with strategic methylation at the nitrogen-1 position, could substantially influence biological activity and pharmacokinetic properties.

The evolution of synthetic methodologies for accessing this compound has been characterized by increasingly sophisticated approaches. Modern synthetic strategies have incorporated one-pot telescoped processes and improved reaction conditions that enable efficient preparation of this compound with enhanced yields and purity. The development of facile synthetic routes has been crucial for enabling broader research applications and potential industrial scale-up of this important heterocyclic scaffold.

Classification and Nomenclature

This compound belongs to the broader classification of pyrazolopyridines, specifically representing a tetrahydro-substituted derivative of the pyrazolo[4,3-c]pyridine core structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins with the pyrazole ring and proceeds through the fused pyridine moiety. The compound's molecular formula is documented as C₇H₁₁N₃, with a molecular weight of 137.18 grams per mole, distinguishing it from other related pyrazolopyridine derivatives.

The structural classification places this compound within the category of saturated nitrogen-containing heterocycles, specifically featuring a bicyclic framework with three nitrogen atoms distributed across the fused ring system. The tetrahydro designation indicates the complete saturation of the pyridine ring portion, while the methyl substitution at position 1 of the pyrazole ring represents a key structural modification that influences both chemical reactivity and biological properties. This particular substitution pattern creates a unique three-dimensional molecular architecture that distinguishes it from other pyrazolopyridine isomers.

Alternative nomenclature systems may refer to this compound using various synonyms, including 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine, reflecting different approaches to systematic naming conventions. The Chemical Abstracts Service registry system provides additional identification through specific registry numbers that ensure unambiguous compound identification across scientific literature and chemical databases. Understanding these nomenclature variations is essential for comprehensive literature searches and accurate chemical communication within the research community.

Significance in Pyrazole Chemistry

The significance of this compound in pyrazole chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive heterocycles. Pyrazole-containing compounds have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitory effects. The specific structural features of the tetrahydropyrazolo[4,3-c]pyridine scaffold contribute to this broad spectrum of biological activities through multiple mechanisms of action.

The compound's significance is particularly evident in its function as a privileged scaffold for drug discovery applications. Pyrazolopyridine derivatives have been extensively utilized in the development of protein kinase inhibitors, representing a major therapeutic target class in oncology research. The bicyclic structure provides an optimal framework for engaging with adenosine triphosphate binding sites in kinases, while the tetrahydro saturation and methyl substitution offer opportunities for fine-tuning selectivity and pharmacokinetic properties. This combination of structural features positions this compound as a valuable starting point for medicinal chemistry optimization campaigns.

The synthetic accessibility of this compound further enhances its significance in pyrazole chemistry research. Multiple synthetic pathways have been developed for accessing the tetrahydropyrazolo[4,3-c]pyridine core, including condensation reactions, cyclization approaches, and telescoped synthetic sequences. This synthetic versatility enables researchers to prepare diverse analogs and derivatives, facilitating structure-activity relationship studies and optimization of therapeutic properties. The availability of efficient synthetic methods has been instrumental in advancing the understanding of pyrazolopyridine chemistry and expanding their applications across multiple research domains.

Research Evolution and Current Status

The research evolution surrounding this compound has progressed through distinct phases, beginning with fundamental synthetic methodology development and advancing toward sophisticated applications in drug discovery and materials science. Early research focused primarily on establishing reliable synthetic routes and understanding the basic chemical properties of the tetrahydropyrazolo[4,3-c]pyridine scaffold. These foundational studies provided essential insights into reaction mechanisms, structural relationships, and preliminary biological evaluations that guided subsequent research directions.

Contemporary research efforts have shifted toward more specialized applications, with particular emphasis on exploiting the compound's potential as a pharmacophore in therapeutic agent development. Recent studies have demonstrated the utility of pyrazolopyridine scaffolds in developing inhibitors for various enzyme targets, including carbonic anhydrases and protein kinases. The incorporation of this compound derivatives into drug discovery campaigns has yielded promising lead compounds with enhanced potency and selectivity profiles compared to earlier generation therapeutics.

Current research status reflects a mature understanding of the compound's chemical behavior combined with expanding applications in emerging therapeutic areas. Advanced synthetic methodologies now enable rapid access to diverse analog libraries, facilitating high-throughput screening and optimization campaigns. Modern computational approaches, including molecular modeling and structure-based drug design, have provided detailed insights into the binding modes and interaction patterns of tetrahydropyrazolo[4,3-c]pyridine derivatives with biological targets. These technological advances have accelerated the translation of fundamental research into potential clinical applications.

Future research directions appear focused on addressing remaining challenges in optimizing pharmacokinetic properties, enhancing target selectivity, and expanding the therapeutic scope of this compound derivatives. Ongoing investigations include studies of metabolic stability, tissue distribution, and potential drug-drug interactions that will be crucial for advancing promising compounds through clinical development phases. The integration of artificial intelligence and machine learning approaches is expected to further accelerate the optimization process and enable more precise prediction of compound properties and biological activities.

Property Value Reference
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Chemical Abstracts Service Number 100501-58-4
International Union of Pure and Applied Chemistry Name This compound
Structural Classification Bicyclic nitrogen heterocycle
Ring System Fused pyrazole-pyridine
Saturation Status Tetrahydro (pyridine ring)
Substitution Pattern N-1 methylated

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMCHPCLANISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208761
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-58-4
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Preparation Methods

Reaction Conditions and Catalysts

Typical conditions employ acetic acid or hydrochloric acid as catalysts in refluxing ethanol (78–90°C). Yields range from 65% to 82%, depending on the diketone’s electron-withdrawing substituents. For example, acetylacetone derivatives achieve higher yields (78–82%) compared to alkyl-substituted diketones (65–70%). Microwave-assisted synthesis reduces reaction times from 8–12 hours to 30–45 minutes while maintaining yields above 75%.

Table 1: Cyclocondensation Optimization

DiketoneCatalystTemperature (°C)Time (h)Yield (%)
AcetylacetoneHCl80882
Ethyl acetoacetateCH₃COOH781078
Diethyl malonateH₂SO₄901265

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. A protocol from demonstrates the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine using NaNO₂ in dichloroethane (DCE). The method involves:

  • Diazotization of 6-chloro-4-methylpyridin-3-amine with isoamyl nitrite.

  • Cyclization under microwave irradiation at 150°C for 20 minutes.

This approach achieves a 73% yield, outperforming conventional heating (58% yield in 3 hours). The reduced reaction time minimizes side products like N-oxide derivatives.

Solvent-Free Mechanochemical Methods

Green chemistry principles advocate solvent-free synthesis using ball milling or grinding. A patent describes the mechanochemical reaction of 1-methyl-3-aminopyrazole with cyclic ketones (e.g., cyclohexanone) in the presence of montmorillonite K10 clay. The absence of solvent reduces waste, and reaction completion occurs within 2 hours at room temperature, yielding 68–72%.

Advantages and Limitations

  • Advantages : Lower environmental impact, reduced energy consumption.

  • Limitations : Limited scalability for industrial production due to equipment constraints.

Catalytic Hydrogenation of Pyrazolo[4,3-c]Pyridines

Partial hydrogenation of aromatic pyrazolo[4,3-c]pyridines offers a route to the tetrahydro derivative. Using Pd/C (5 wt%) under 30 psi H₂ in methanol, full saturation of the pyridine ring is achieved in 4 hours (89% yield). This method preserves the pyrazole ring’s integrity, avoiding over-reduction.

Table 2: Hydrogenation Conditions

CatalystPressure (psi)SolventTime (h)Yield (%)
Pd/C30MeOH489
PtO₂45EtOAc676

Patent-Based Industrial Synthesis

Patent CN113264931B outlines a scalable method for this compound derivatives:

  • Step 1 : Condensation of 2,3-dioxo-piperidine with methylhydrazine in ethanol (70°C, 6 hours).

  • Step 2 : Cyclization using POCl₃ as a dehydrating agent (0–5°C, 2 hours).

  • Step 3 : Neutralization with NaHCO₃ and crystallization from ethanol/water.

This three-step process achieves an overall yield of 62%, with purity >98% (HPLC). The use of POCl₃ facilitates rapid cyclization but requires careful handling due to its corrosive nature.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeScalabilityEnvironmental Impact
Cyclocondensation65–828–12 hHighModerate
Microwave-Assisted730.5 hModerateLow
Solvent-Free68–722 hLowVery Low
Catalytic Hydrogenation894 hHighModerate
Patent Process628 h totalHighHigh (POCl₃ use)

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has found applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of these macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Derivatives (ESKAPE Pathogens)

Lead Compound :

  • 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP (13g)
    • Substituents : Methoxyethyl (N1), nitrofuran (C5), oxazolyl (C3).
    • Activity : Superior to nitrofurantoin against ESKAPE pathogens (e.g., Enterococcus faecium, Klebsiella pneumoniae).
    • SAR Insights :
  • The nitrofuran warhead enhances antimicrobial activity via redox cycling, generating reactive intermediates toxic to bacteria.
  • The oxazolyl group improves target binding, likely through hydrogen bonding with bacterial enzymes .

Comparison with Parent Compound :

  • The parent molecule lacks the nitrofuran and oxazolyl groups, rendering it inactive against ESKAPE pathogens. Substitutions at C3 and C5 are critical for antimicrobial efficacy.

Antitubercular Derivatives (Pantothenate Synthetase Inhibition)

Key Analogues :
1. 3-Phenyl-THPP Derivatives
- Substituents : Phenyl group at C3.
- Activity : Moderate inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS) but less potent than benzoisoxazole derivatives (IC₅₀: ~90 nM vs. >100 nM for THPPs).
- SAR Insights :
- Hydrophobic substituents on the phenyl ring enhance PS inhibition, while polar groups reduce activity .

5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

  • Comparison : Exhibits 10-fold higher potency (IC₅₀: 90 nM) than 3-phenyl-THPP derivatives.
  • Rationale : The tert-butyl group and isoxazole-carboxamide moiety optimize hydrophobic interactions and hydrogen bonding with PS .

Structural and Physicochemical Modifications

Heterocyclic Additions
  • Oxadiazole Derivatives :
    • Example: 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-THPP hydrochloride (CAS: 1332529-27-7).
    • Impact : The oxadiazole ring introduces metabolic stability and enhances affinity for targets like ion channels or enzymes .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (commonly referred to as MTP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound dihydrochloride
  • CAS Number : 1881331-05-0
  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.11 g/mol

MTP has been identified as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a critical role in synaptic transmission and plasticity in the central nervous system. It acts as a positive allosteric modulator (PAM), enhancing the receptor's response to glutamate, thereby potentially influencing cognitive functions and neuroprotection.

Pharmacological Effects

Research indicates that MTP exhibits several pharmacological effects:

  • Neuroprotective Properties : MTP has shown promise in protecting neurons from excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Cognitive Enhancement : Studies suggest that MTP may enhance learning and memory processes through its action on NMDARs, making it a candidate for treating cognitive deficits.
  • Antidepressant-like Effects : Preliminary studies indicate that MTP may possess antidepressant properties by modulating glutamatergic signaling pathways.

Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of MTP in models of excitotoxicity. The results demonstrated that MTP significantly reduced neuronal cell death induced by glutamate exposure. The compound was found to increase cell viability by up to 40% compared to control groups .

Study 2: Cognitive Enhancement

In a behavioral study involving rodents, MTP administration resulted in improved performance in memory tasks. The compound was administered prior to training sessions, leading to enhanced retention of learned behaviors. The findings suggest that MTP may facilitate synaptic plasticity mechanisms involved in memory formation .

Study 3: Antidepressant Activity

A pharmacological evaluation indicated that MTP exhibits antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, a standard measure for assessing antidepressant activity. These effects were linked to alterations in glutamatergic neurotransmission .

Data Summary

Study Findings Reference
Neuroprotection40% increase in cell viability under excitotoxicity
Cognitive EnhancementImproved memory task performance
Antidepressant ActivityReduced immobility time in forced swim test

Q & A

Q. What are the established synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as 3-amino-4-methylpyrazole with 2-chloropyridine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Key steps include:

  • Precursor preparation : Ensure anhydrous conditions to avoid hydrolysis of intermediates.
  • Cyclization optimization : Use polar aprotic solvents (DMF, DMSO) and monitor progress via TLC/HPLC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and substituent positions (e.g., methyl group at N1).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C7_7H11_{11}N3_3, MW 137.18) .
  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., half-chair conformation observed in derivatives) .

Q. What preliminary biological assays are recommended for evaluating pharmacological potential?

  • Enzyme inhibition : Screen against targets like Mycobacterium tuberculosis pantothenate synthetase (IC50_{50} determination) .
  • Cytotoxicity : Use RAW 264.7 macrophage cells (MTT assay) to assess safety margins .
  • Binding affinity : Radioligand displacement assays for receptor targets (e.g., c-Met kinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent effects : Hydrophobic groups (e.g., benzoyl, tert-butyl) at the pyrazole N1 position improve target binding (e.g., pantothenate synthetase inhibition) .
  • Electron-withdrawing groups : Fluorine or nitro substituents enhance metabolic stability but may reduce solubility .
  • Conformational analysis : X-ray data (e.g., dihedral angles between fused rings) inform rigid vs. flexible scaffold designs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays).
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing efficacy .
  • Dose-response refinement : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What computational methods are effective for predicting target interactions and off-target risks?

  • Ligand-based docking : Tools like LigBEnD integrate scaffold flexibility to model binding to c-Met or FXa .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to prioritize derivatives .
  • Off-target screening : Use PubChem BioAssay data to predict interactions with cytochrome P450 isoforms .

Q. How can crystallographic data inform the optimization of co-crystal structures?

  • Crystal packing analysis : Weak C–H···O interactions (observed in derivatives) guide solvent selection for co-crystallization .
  • H-bond networks : Modify substituents (e.g., carboxylates) to strengthen interactions with catalytic residues (e.g., in pantothenate synthetase) .

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